Scaffold Privilege: The 3,4-Dihydroquinoxalin-2(1H)-one Core as a Validated JNK3 Inhibitory Fragment vs. Non-Quinoxalinone Chemotypes
The 3,4-dihydroquinoxalin-2(1H)-one core has been experimentally validated as a key fragment for JNK3 inhibition through structure-based drug design. The lead compound J46, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated a JNK3 IC₅₀ of 0.25 μM with >400-fold selectivity over JNK1 and JNK2 isoforms (JNK1 IC₅₀ > 100 μM; JNK2 IC₅₀ > 100 μM) [1]. Further optimization yielded J46-37 with >500-fold isoform-selectivity and >50-fold selectivity over off-targets DDR1 and EGFR(T790M, L858R) [2]. While 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has not been directly profiled in published JNK3 assays, its shared dihydroquinoxalin-2(1H)-one core with J46 and J46-37 establishes a class-level basis for JNK3-targeted screening applications. The pan-JNK inhibitor SP600125, by contrast, shows no isoform selectivity [1]. Note: direct JNK3 activity data for CAS 952812-51-0 are not available in the public domain; this evidence is class-level inference.
| Evidence Dimension | JNK3 inhibitory potency and isoform selectivity of dihydroquinoxalin-2(1H)-one scaffold |
|---|---|
| Target Compound Data | No direct JNK3 IC₅₀ data available for CAS 952812-51-0; shares 3,4-dihydroquinoxalin-2(1H)-one core with J46 and J46-37 |
| Comparator Or Baseline | J46: JNK3 IC₅₀ = 0.25 μM, JNK1 IC₅₀ > 100 μM, JNK2 IC₅₀ > 100 μM; J46-37: >500-fold selective vs JNK1/JNK2; SP600125: pan-JNK inhibitor, no isoform selectivity |
| Quantified Difference | Not quantifiable for target compound; scaffold class demonstrates up to >500-fold JNK3 selectivity over JNK1/JNK2 in optimized analogs |
| Conditions | In vitro kinase inhibition assay (Dou et al., 2020); JNK3 crystal structure PDB 4W4W used for docking |
Why This Matters
For procurement decisions in JNK3-targeted research, this compound shares the experimentally validated quinoxalinone scaffold that has produced the most isoform-selective JNK3 inhibitors reported to date, providing a structurally rational starting point distinct from indolin-2-one or aminopyrazole-based JNK3 inhibitor chemotypes.
- [1] Dou X, Huang H, Jiang L, Zhu G, Jin H, Jiao N, Zhang L, Liu Z, Zhang L. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Eur J Med Chem. 2020 Sep 1;201:112445. J46: JNK3 IC50 = 0.25 μM, JNK1/JNK2 IC50 > 100 μM; J46-37: >500-fold selective. View Source
- [2] Sciencedirect.com. Dou et al. Eur J Med Chem 2020. Highlights: Compound J46-37 displayed highly potent JNK3 inhibitory ability and more than 500-fold selective against JNK1 and JNK2; over 50-fold JNK3/DDR1 and JNK3/EGFR selectivity. View Source
